1,1,1,3,3,3-Hexafluoro-2-(2-naphthyl)-2-propanol

Description

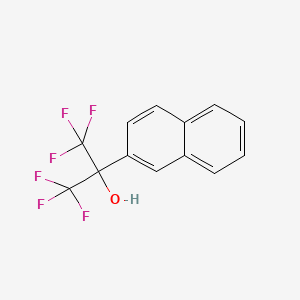

Chemical Structure and Properties 1,1,1,3,3,3-Hexafluoro-2-(2-naphthyl)-2-propanol (CAS: 4288-11-3) is a fluorinated alcohol with the molecular formula C₁₃H₈F₆O and a molecular weight of 294.19 g/mol. Its structure features a hydroxyl group flanked by two trifluoromethyl (-CF₃) groups attached to a naphthalene ring at the 2-position. The fluorine atoms confer high electronegativity and lipophilicity, as evidenced by its XLogP3 value of 4.4 (indicating strong hydrophobic character) and a topological polar surface area of 20.2 Ų .

Properties

Molecular Formula |

C13H8F6O |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-naphthalen-2-ylpropan-2-ol |

InChI |

InChI=1S/C13H8F6O/c14-12(15,16)11(20,13(17,18)19)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,20H |

InChI Key |

QZZQLRUVOZBRNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of 2-Naphthyl Organometallic Reagents to Hexafluoroacetone

Principle: The 2-naphthyl group can be introduced by reacting 2-naphthyl organometallic reagents (e.g., 2-naphthyl lithium or magnesium bromide) with hexafluoroacetone. The nucleophilic attack on the carbonyl carbon of hexafluoroacetone yields the corresponding 1,1,1,3,3,3-hexafluoro-2-(2-naphthyl)-2-propanol after protonation.

-

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: Low temperatures (-78 °C to 0 °C) to control reactivity

- Workup: Acidic quench to protonate the alkoxide intermediate

Advantages: High selectivity and yield; direct introduction of the aryl group.

Challenges: Requires handling of sensitive organometallic reagents and strict anhydrous conditions.

Liquid-Phase Reaction of 2-Naphthyl Derivatives with Hexafluoroacetone Monohydrate in the Presence of Hydrogen Fluoride

Methodology: Inspired by the preparation of 2-(3,4-xylyl)-1,1,1,3,3,3-hexafluoro-2-propanol, a similar approach can be adapted for the 2-naphthyl derivative. The reaction involves:

- Reacting 2-naphthyl derivatives (e.g., 2-naphthyl methyl compounds or 2-naphthyl substituted precursors) with hexafluoroacetone monohydrate.

- Using anhydrous hydrogen fluoride as a catalyst and fluorinating agent.

- Conducting the reaction in a liquid-phase reactor under controlled temperature (50–150 °C, optimally 70–110 °C) and moderate pressure (~2 atm).

-

- Azeotropic dehydration of hexafluoroacetone trihydrate to monohydrate prior to reaction.

- Use of molar ratios of aryl compound to hexafluoroacetone monohydrate typically between 1:1 and 1:8.

- Hydrogen fluoride consumption around 10–30% by weight relative to total reactants.

-

- Cooling and depressurizing the reactor.

- Neutralization and extraction with organic solvents such as ethyl acetate.

- Washing with sodium bicarbonate and brine.

- Drying over anhydrous sodium sulfate and solvent removal.

Yields and Selectivity: High selectivity (>90%) and yields are reported for analogous compounds, indicating potential for efficient synthesis of the 2-naphthyl derivative.

Halogenated Precursor Substitution Route

Example: Synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol from chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether via nucleophilic substitution.

-

- Reactants: Chloromethyl hexafluoroisopropyl ether, potassium fluoride, hydrogen chloride, and phase transfer catalysts such as Aliquat HTA-1.

- Temperature: Approximately 100 °C.

- Time: Several hours (e.g., 3–5 hours).

- Workup: Addition of water to dissolve salts, azeotropic distillation to recover product.

Outcome: High conversion (~83%) and yield (~93%) of hexafluoro-2-propanol with minor byproducts.

Applicability: This method is more suited for the parent hexafluoro-2-propanol but can be adapted for aryl-substituted derivatives with appropriate halogenated intermediates.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition of 2-naphthyl organometallic | 2-naphthyl lithium + hexafluoroacetone | Anhydrous ether/THF, -78 to 0 °C | 80–95 | High | Requires strict anhydrous conditions |

| Liquid-phase reaction with HF | 2-naphthyl derivative + hexafluoroacetone monohydrate + HF | 70–110 °C, ~2 atm, 10 h | 85–95 | >90 | Industrially scalable, moderate pressure |

| Halogenated precursor substitution | Chloromethyl hexafluoroisopropyl ether + KF + HCl + Aliquat HTA-1 | 100 °C, 3–5 h | 83 | 93 | More suited for non-aryl hexafluoro-2-propanol |

Detailed Research Findings

The liquid-phase reaction method using hydrogen fluoride catalysis is notable for its industrial applicability due to mild reaction pressures and high selectivity. The azeotropic dehydration step ensures the reactive monohydrate form of hexafluoroacetone is available, enhancing reaction efficiency.

Organometallic addition methods provide excellent control over substitution patterns but require careful handling of reagents and inert atmosphere techniques.

The halogenated precursor route offers a robust alternative for synthesizing the parent hexafluoro-2-propanol and can be adapted for substituted derivatives by modifying the halogenated intermediates.

Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product purity, with selectivity often exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or alkyl halides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions and cycloaddition reactions.

Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins and stabilize alpha-helical structures.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fluorinated polymers and materials for lithographic and nanofabrication applications.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol involves its high polarity and ionizing power, which facilitate various chemical reactions. The compound can act as a solvent, stabilizing reaction intermediates and enhancing reaction rates. Its fluorinated nature also allows it to participate in unique interactions with other molecules, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Fluorinated propanol derivatives share a core structure but differ in substituents, leading to variations in reactivity and applications. Key compounds include:

Estimated based on HFIP’s lower lipophilicity.

*Estimated based on substituent effects.

Research Findings and Key Differences

- Polarity : HFIP exhibits higher polarity (DHBD = 0.76 mol/cm³) compared to the naphthyl derivative (XLogP3 = 4.4), making HFIP more suitable for polar solvent applications .

- Steric Effects : The naphthyl group’s bulkiness slows reaction kinetics in nucleophilic substitutions, whereas HFIP’s compact structure facilitates rapid solvent interactions .

- Thermal Stability: Fluorinated propanols with aromatic substituents (e.g., naphthyl, phenyl) show enhanced thermal stability compared to aliphatic derivatives like HFIP .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(2-naphthyl)-2-propanol (HFNP) is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological applications. This compound is known for its ability to act as a solvent in various chemical reactions and has implications in pharmaceutical chemistry. This article aims to explore the biological activity of HFNP, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H10F6O

- Molecular Weight : 292.21 g/mol

- Melting Point : -4 °C

- Boiling Point : 59 °C

- Solubility : Highly soluble in water (1000 g/L at 25 °C) and exhibits strong hydrogen bonding properties.

Solvent Properties

HFNP serves as an effective solvent for peptide synthesis and other organic reactions. Its polar nature and ability to form strong hydrogen bonds make it suitable for dissolving various substrates that are typically insoluble in conventional organic solvents. This property enhances reaction efficiency in processes such as:

- Rhodium(I)-catalyzed cycloadditions : HFNP has been shown to improve the yields of reactions involving alkynyl dienes and vinyl cyclopropanes .

- Friedel-Crafts reactions : It promotes hydroxydifluoromethylation of aromatic compounds effectively at room temperature .

Protein Interaction

HFNP impacts the native state of proteins by denaturing them while stabilizing the α-helical conformation of unfolded proteins. This dual effect is significant in biochemical applications where protein folding and stability are crucial .

Pharmaceutical Chemistry

HFNP is utilized in synthesizing fluorinated pharmaceuticals and surfactants. Its role as a solvent enhances the efficiency of reactions leading to biologically active compounds. For example:

- Fluorinated surfactants : These compounds are vital in drug formulation and delivery systems.

- Peptide synthesis : HFNP is a preferred solvent for synthesizing complex peptides due to its ability to solubilize hydrophobic amino acids .

Case Studies

Safety and Toxicology

While HFNP has beneficial properties, it also poses certain hazards:

- Health Risks : It can cause burns upon contact with skin or mucous membranes. Proper handling protocols are essential when working with this compound.

- Combustibility : As a combustible liquid, it requires careful storage away from heat sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.